3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine
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Overview
Description
3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine is a heterocyclic compound with the molecular formula C9H10ClN This compound is characterized by a cyclopenta[c]pyridine ring system substituted with a chlorine atom at the 3-position and a methyl group at the 1-position
Preparation Methods
The synthesis of 3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-chloro-1-methylpyridinium iodide with a suitable cyclopentadiene derivative. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The resulting product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced products.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers explore its interactions with various biological targets to understand its mode of action.
Medicine: Due to its potential biological activities, this compound is studied for its therapeutic potential. It serves as a lead compound for the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are subject to ongoing research .
Comparison with Similar Compounds
3-chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine can be compared with other similar compounds, such as:
This compound-4-carbonitrile: This compound has a similar structure but with a nitrile group at the 4-position, which may impart different chemical and biological properties.
This compound-4-carboxamide:
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-chloro-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c1-6-8-4-2-3-7(8)5-9(10)11-6/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBBLUYLDDXRRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=CC(=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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